molecular formula C16H11ClF3N3O B2487115 N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478042-59-0

N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No. B2487115
CAS RN: 478042-59-0
M. Wt: 353.73
InChI Key: OIXDYEKKMCIQAB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a compound of interest due to its structural complexity and potential applicability in various fields of chemistry and pharmacology. Although specific studies directly on this compound are limited, insights can be drawn from related chemical research focusing on benzimidazole derivatives and chlorophenyl acetamides.

Synthesis Analysis

The synthesis of similar benzimidazole derivatives often involves condensation reactions, where a key step is the formation of the benzimidazole ring via the interaction of diamines with carboxylic acids or their derivatives. A study by Yu et al. (2014) on the synthesis of related compounds used 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole for condensation catalysis, suggesting a potential route for synthesizing compounds with similar backbones (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows that benzimidazole derivatives can have diverse 3-D structures based on their substitution patterns. Boechat et al. (2011) described the molecular structure of similar acetamides, highlighting the significance of intermolecular interactions like hydrogen bonds and π interactions in determining the overall molecular arrangement (Boechat et al., 2011).

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including those similar to the specified compound, have shown significant potential as corrosion inhibitors. A study by Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, evaluating their inhibitory properties on carbon steel in acidic conditions. These derivatives demonstrated mixed-type inhibition, with one reaching a 95% inhibition rate at a specific concentration, indicating their efficacy in protecting metals against corrosion Rouifi et al., 2020.

Molecular Structure Analysis

Boechat et al. (2011) explored the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing their V-shaped molecular geometry through various intermolecular interactions. This structural information is crucial for understanding the molecular basis of their activity and designing compounds with optimized properties Boechat et al., 2011.

Antitumor Activity

Yurttaş et al. (2015) synthesized benzothiazole-benzimidazole derivatives and screened them for antitumor activity against various human tumor cell lines. Specific compounds showed considerable anticancer activity, highlighting the potential of benzimidazole derivatives in cancer therapy Yurttaş et al., 2015.

Photovoltaic and Photophysical Properties

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including derivatives similar to the specified compound. They examined their potential as photosensitizers in dye-sensitized solar cells (DSSCs), revealing good light harvesting efficiency and free energy of electron injection, which could be beneficial for photovoltaic applications Mary et al., 2020.

Anthelmintic Activity

Research on novel 2-phenyl benzimidazole-1-acetamide derivatives by Sawant and Kawade (2011) demonstrated potential anthelmintic activity against Indian adult earthworms, Pheretima posthuma. This suggests the relevance of such compounds in developing new treatments for parasitic worm infections Sawant & Kawade, 2011.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c17-10-5-7-11(8-6-10)21-14(24)9-23-13-4-2-1-3-12(13)22-15(23)16(18,19)20/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXDYEKKMCIQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

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